molecular formula C11H13NO4 B2386082 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid CAS No. 1025450-05-8

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid

Cat. No.: B2386082
CAS No.: 1025450-05-8
M. Wt: 223.228
InChI Key: ZNIKCBOCEIJMLK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid (CAS: 1025450-05-8) emerged as a subject of interest in the early 21st century, reflecting advancements in heterocyclic chemistry and the demand for structurally complex intermediates in drug discovery. While its exact discovery timeline remains undocumented in public literature, its synthesis aligns with methodologies developed for piperidine and furan derivatives. The compound’s emergence correlates with the broader exploration of N-acylpiperidine carboxylic acids, which gained traction due to their utility in medicinal chemistry. Early synthetic routes likely involved coupling furan-2-carboxylic acid derivatives with piperidine precursors, leveraging amidation or acylation techniques. Commercial availability since the 2010s through suppliers like BLD Pharm and Sigma-Aldrich underscores its role as a specialty building block.

Significance in Organic Chemistry and Research

This compound exemplifies the convergence of two heterocyclic systems—piperidine and furan—each contributing distinct electronic and steric properties. Piperidine, a saturated six-membered ring with one nitrogen atom, is a cornerstone of alkaloid-inspired drug design, while the furan moiety introduces aromaticity and potential for π-π interactions. The carboxylic acid group at position 2 of the piperidine ring enhances solubility and enables further functionalization, making the molecule a versatile scaffold for synthesizing bioactive compounds. Recent applications include its use in antituberculosis agents and as a precursor in catalytic hydrogenation studies for piperidine-based pharmaceuticals.

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 1-(2-furoyl)-2-piperidinecarboxylic acid , delineates its structure: a piperidine ring substituted at position 1 with a furan-2-carbonyl group and at position 2 with a carboxylic acid. Key structural features include:

Property Value
Molecular formula C₁₁H₁₃NO₄
Molecular weight 223.23 g/mol
SMILES C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CO2
Key functional groups Amide, carboxylic acid, furan

The piperidine ring adopts a chair conformation, with the N-furanoyl group occupying an equatorial position to minimize steric hindrance. Hydrogen bonding between the carboxylic acid and amide carbonyl further stabilizes the structure.

Position in Heterocyclic Chemistry Literature

As a hybrid heterocycle, this compound bridges furan and piperidine chemistry, both well-documented in synthetic and pharmacological contexts. Furan derivatives, such as 2-furoic acid, have historical significance in organic synthesis, dating to Scheele’s 18th-century work. Piperidine, first isolated in 1850, is a ubiquitous motif in alkaloids and pharmaceuticals. The integration of these systems aligns with modern trends in multi-component reactions and catalytic cascade processes. For instance, Ru-Co catalysts enable the conversion of furfural to piperidine derivatives, highlighting the compound’s relevance in sustainable chemistry. Its inclusion in reviews on piperidine-based drug discovery underscores its potential in addressing unmet medical needs.

Properties

IUPAC Name

1-(furan-2-carbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h3,5,7-8H,1-2,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIKCBOCEIJMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with piperidine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the furan-2-carboxylic acid and piperidine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and strong reducing agents like LiAlH4 for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid exhibits significant biological activities, particularly:

Antimicrobial Activity

Research indicates that this compound has potent antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves interference with bacterial cell wall synthesis, leading to cell death.

Anticancer Activity

The compound has demonstrated potential as an anticancer agent. Studies reveal that it can inhibit the proliferation of cancer cells in vitro, with mechanisms potentially involving the inhibition of specific protein kinases associated with cancer growth and survival pathways.

Antimicrobial Efficacy

In a study focusing on its antibacterial properties, this compound was tested against several bacterial strains, showing effective inhibition at low micromolar concentrations (EC50 values ranging from 0.1 to 0.5 μM) against resistant strains.

Anticancer Potential

Recent investigations into its anticancer properties revealed that it significantly reduced cell viability in various cancer cell lines (e.g., HeLa and A549) with IC50 values between 5–20 μM, indicating promising activity as a potential therapeutic agent.

Activity TypeTarget Organism/Cell LineEC50/IC50 ValuesMechanism
AntimicrobialMycobacterium tuberculosisEC50 = 0.1 - 0.5 μMInhibits cell wall synthesis
AnticancerHeLa CellsIC50 = 10 μMInhibits protein kinases involved in proliferation
AnticancerA549 CellsIC50 = 15 μMInduces apoptosis through kinase inhibition

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The furan ring can participate in π-π interactions with aromatic residues in the enzyme, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can disrupt the normal function of the enzyme and lead to its inhibition .

Comparison with Similar Compounds

Positional Isomerism

The position of the carboxylic acid group on the piperidine ring significantly impacts biological activity. For instance:

  • C2-substituted derivatives (e.g., this compound) exhibit enhanced conformational rigidity, favoring interactions with enzymatic active sites .
  • C3- or C4-substituted analogs (e.g., 1-(Furan-2-carbonyl)piperidine-3-carboxylic acid) may display altered solubility or binding kinetics due to steric hindrance .

Heterocyclic Substituent Effects

  • Furan-2-ylmethyl substituents (e.g., 874832-33-4) reduce electron-withdrawing effects compared to carbonyl groups, possibly modulating acidity or reactivity .

Biological Activity

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid, also known by its CAS number 1025450-05-8, is a compound that has garnered attention for its potential biological activities. Its structure features a piperidine ring and a furan moiety, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃N₁O₄
  • Molecular Weight : 223.23 g/mol
  • CAS Number : 1025450-05-8

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems. In vitro studies have shown that related compounds exhibit strong inhibitory effects on these enzymes, suggesting a similar potential for this compound .
  • Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties. Its structural features allow it to interact with microbial cell membranes, potentially leading to cell lysis or inhibition of growth.
  • Anticancer Properties : There is emerging evidence that compounds containing furan and piperidine moieties may exhibit anticancer activity. The ability to modulate cell signaling pathways involved in proliferation and apoptosis is a key area of interest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionStrong inhibition of carbonic anhydrases
AntimicrobialPotential activity against various pathogens
AnticancerModulation of cancer cell growth in vitro

Case Study: Anticancer Activity

A study published in an authoritative journal investigated the anticancer effects of related compounds on colon cancer cells. The findings revealed that these compounds could inhibit cell proliferation significantly, with IC50 values indicating potent activity. Although specific data on this compound is limited, the structural similarities suggest it could exhibit comparable effects .

Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers evaluated the impact of various carboxylic acids on carbonic anhydrase activity. The results demonstrated that certain derivatives showed significant inhibitory effects, providing a basis for further exploration of this compound in this context .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structure of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR; 1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. For example, 1H NMR can identify proton environments of the piperidine and furan rings, while 13C NMR confirms carbonyl and carboxylic acid groups. HRMS provides exact molecular weight validation. Similar protocols are used for structurally related piperidine derivatives .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer: A two-step synthesis is typical:

Piperidine-2-carboxylic acid activation (e.g., using thionyl chloride to form the acid chloride).

Amide coupling with furan-2-carbonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM).
Reaction progress is monitored via TLC or HPLC. Yields >70% are achievable with optimized stoichiometry .

Q. How can the purity of this compound be assessed?

  • Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity. Residual solvents or byproducts (e.g., unreacted starting materials) are detected via GC-MS. Purity >95% is standard for research-grade material .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

  • Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during cyclization steps can achieve >90% ee. For example, enantioselective reductive amination of aldehyde intermediates, as reported for related piperidine derivatives, ensures stereochemical control .

Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?

  • Methodological Answer: Discrepancies may arise from stereochemical variations, impurities, or assay conditions. Solutions include:

  • Chiral HPLC to isolate enantiomers and test activity separately.
  • Dose-response assays under standardized conditions (e.g., fixed pH, temperature).
  • Metabolic stability studies to rule out degradation artifacts .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes (e.g., proteases or kinases). Pharmacophore mapping identifies critical hydrogen-bonding (carboxylic acid) and π-π stacking (furan ring) interactions. Validation via SPR or ITC assays confirms predictions .

Q. What experimental design is recommended for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer:

  • Core modifications: Replace the furan ring with thiophene or pyridine (synthesized via analogous coupling reactions).
  • Functional group variations: Introduce methyl or halogen substituents on the piperidine ring.
  • Assays: Test derivatives in enzyme inhibition (IC50) and cell viability (MTT) assays. SAR trends are analyzed using multivariate regression .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in aqueous buffers?

  • Methodological Answer: Solubility varies with pH due to the carboxylic acid group. Use potentiometric titration to determine pKa (~3.5–4.0 for the COOH group). Adjust buffer pH >5.0 to enhance solubility. Co-solvents (e.g., DMSO ≤1%) can be used but may interfere with biological assays .

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